3-(4-Methoxybenzylidene)-oxindole 3-(4-Methoxybenzylidene)-oxindole
Brand Name: Vulcanchem
CAS No.: 55160-02-6
VCID: VC6488865
InChI: InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Molecular Formula: C16H13NO2
Molecular Weight: 251.285

3-(4-Methoxybenzylidene)-oxindole

CAS No.: 55160-02-6

Cat. No.: VC6488865

Molecular Formula: C16H13NO2

Molecular Weight: 251.285

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzylidene)-oxindole - 55160-02-6

Specification

CAS No. 55160-02-6
Molecular Formula C16H13NO2
Molecular Weight 251.285
IUPAC Name 3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Standard InChI Key SOHLANGNFXOOEF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Introduction

Chemical Identity and Structural Features

3-(4-Methoxybenzylidene)-oxindole, systematically named (3E)-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, is characterized by a planar indolin-2-one core conjugated to a 4-methoxybenzylidene moiety via a vinyl linkage. Key structural attributes include:

  • Molecular Formula: C₁₆H₁₃NO₂

  • Molecular Weight: 251.28 g/mol

  • IUPAC Name: (3E)-3-[(4-Methoxyphenyl)methylidene]-1H-indol-2-one

  • CAS Registry Number: 55160-02-6

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.452 Å, b = 12.899 Å, c = 12.020 Å, and β = 98.76° . X-ray diffraction studies reveal intramolecular hydrogen bonding between the oxindole N–H and the carbonyl oxygen (N1–H1···O1: 2.86 Å), stabilizing the E-configuration of the benzylidene group .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between oxindole and 4-methoxybenzaldehyde under reflux conditions. A representative protocol involves:

  • Reagents: Oxindole (1 equiv), 4-methoxybenzaldehyde (1.2 equiv), piperidine (0.1 equiv), ethanol (solvent).

  • Conditions: Reflux at 90°C for 3–5 hours .

  • Workup: Precipitation upon cooling, filtration, and recrystallization from ethanol .

Table 1: Synthesis Parameters and Yields

ParameterValueSource
Yield23%
Melting Point231–233°C
Purity (HPLC)>95%

Structural Modifications

The methoxy group at the para-position of the benzylidene moiety enhances electron-donating effects, influencing both reactivity and biological activity. Comparative studies with nitro-, chloro-, and bromo-substituted analogues demonstrate that electron-donating groups improve Src kinase inhibition potency .

Physicochemical Characterization

Spectroscopic Data

  • IR (KBr): 3177 cm⁻¹ (N–H stretch), 1704 cm⁻¹ (C=O stretch), 1609 cm⁻¹ (C=C aromatic) .

  • ¹H NMR (500 MHz, CDCl₃): δ 10.73 (s, 1H, NH), 7.91 (s, 1H, vinyl-H), 7.84–6.87 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃) .

  • ESI-MS: [M+H]⁺ m/z 252.1 (calculated 251.28) .

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-geometry of the benzylidene group and planar conformation of the oxindole core. Key intermolecular interactions include:

  • C–H···O bonds: Between methoxy oxygen and adjacent aromatic protons (2.70–2.85 Å) .

  • π–π stacking: Centroid distances of 3.65 Å between indole and benzylidene rings .

Table 2: Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
Unit Cell Volume1143.7 ų
Hydrogen BondsN1–H1···O1 (2.86 Å)
AssayResultSource
Src Kinase IC₅₀32 µM
MCF-7 GI₅₀48.2 µM
MDA-MB-231 GI₅₀53.6 µM

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